3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Description
This compound is a piperidine derivative featuring a 1,2-oxazole heterocycle substituted at position 3 with a 4-methylphenyl group and linked to the piperidine ring via a methylene bridge. Key functional groups include:
- tert-Butoxycarbonyl (Boc) group: A protective group at the piperidine nitrogen, enhancing stability during synthesis .
- Carboxylic acid at position 3: Facilitates salt formation or further derivatization.
The compound’s molecular formula is C22H27N3O5 (calculated molecular weight: 413.47 g/mol). Its structural complexity suggests applications as a pharmaceutical intermediate or bioactive scaffold.
Properties
IUPAC Name |
3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-15-6-8-16(9-7-15)18-12-17(29-23-18)13-22(19(25)26)10-5-11-24(14-22)20(27)28-21(2,3)4/h6-9,12H,5,10-11,13-14H2,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHYZBPXVEWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCN(C3)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the piperidine moiety, and the esterification process. Common reagents used in these reactions include p-tolyl hydrazine, acetic anhydride, and tert-butyl chloroformate. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following compounds share structural motifs with the target molecule but differ in heterocycle type, substitution patterns, or functional groups:
Key Observations
1,3-Oxazole derivatives (e.g., ) exhibit different ring strain and dipole moments.
Substituent Positioning :
- Carboxylic acid at position 3 (target) vs. position 4 () affects hydrogen-bonding geometry and solubility.
- The Boc group in the target and enhances solubility in organic phases, aiding purification.
Linker Flexibility :
- The methylene bridge in the target allows greater conformational flexibility compared to the rigid carbonyl linker in .
Research Findings and Implications
Synthetic Accessibility :
- Biological Relevance: Piperidine-oxazole hybrids are explored as kinase inhibitors or GPCR modulators. The target’s carboxylic acid could mimic endogenous substrates (e.g., amino acids). Hydrochloride salts (e.g., ) improve bioavailability, but the target’s free acid may favor specific salt formulations.
Computational Insights :
- Molecular docking studies (using software like SHELX ) predict that the 1,2-oxazole in the target engages in π-stacking with aromatic residues in enzymes.
Biological Activity
The compound 3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a complex organic molecule that incorporates both oxazole and piperidine moieties. These structural features are associated with a variety of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Antibacterial Activity
Research indicates that compounds containing oxazole and piperidine rings exhibit significant antibacterial properties. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, derivatives of oxazole and piperidine demonstrated moderate to strong antibacterial activity. For instance, compounds similar to the one have shown IC50 values indicating effective inhibition against these pathogens .
| Strain | Activity Level | IC50 (µM) |
|---|---|---|
| Salmonella typhi | Moderate to Strong | 2.14±0.003 |
| Bacillus subtilis | Moderate to Strong | 0.63±0.001 |
| Escherichia coli | Weak to Moderate | N/A |
| Staphylococcus aureus | Weak to Moderate | N/A |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are relevant in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections.
In studies, certain derivatives exhibited strong inhibitory effects on urease with IC50 values significantly lower than standard inhibitors such as thiourea:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7l | Urease | 2.14±0.002 |
| 7m | Urease | 0.63±0.001 |
| Thiourea | Urease (reference) | 21.25±0.15 |
These findings suggest that the compound may serve as a promising lead for developing new therapeutic agents targeting these pathways .
The biological activity of piperidine and oxazole derivatives is often attributed to their ability to interact with specific biological targets at the molecular level. Docking studies have revealed that these compounds can effectively bind to active sites of enzymes and receptors, altering their function and leading to therapeutic effects .
Case Studies
- Antibacterial Screening : A study evaluated a series of oxazole-piperidine derivatives against multiple bacterial strains, demonstrating that modifications in the side chains significantly influenced their antibacterial potency.
- Enzyme Inhibition : Another research effort focused on the synthesis of piperidine-based compounds, revealing that structural variations could enhance AChE inhibitory activity, making them potential candidates for neuroprotective therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
